BenchChemオンラインストアへようこそ!

4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate

IDO1 immuno‑oncology kynurenine pathway

This specific 4-chlorophenyl ester (CAS 866131-08-0) is a structurally authenticated IDO1 inhibitor (Ki=154 nM; cellular IC₅₀=77–134 nM) built on the N-(methylsulfonyl)-N-(2-chloro-5-trifluoromethylphenyl)glycine scaffold. Steep SAR at the ester position means replacing the 4-chlorophenyl moiety with a methyl, ethyl, or amide congener can shift IDO1 potency >10-fold, compromising assay reproducibility. Use this compound as a defined hydrolysis-control probe in washout experiments, a cell-permeable benchmark for intracellular target engagement in co-culture models, and an essential comparator for medicinal chemistry programs assessing ester vs. amide permeability and metabolic stability. Multi-vendor commercial availability at reagent scale makes it a sustainable, non-proprietary positive control for screening campaigns.

Molecular Formula C16H12Cl2F3NO4S
Molecular Weight 442.23
CAS No. 866131-08-0
Cat. No. B2499873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate
CAS866131-08-0
Molecular FormulaC16H12Cl2F3NO4S
Molecular Weight442.23
Structural Identifiers
SMILESCS(=O)(=O)N(CC(=O)OC1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C16H12Cl2F3NO4S/c1-27(24,25)22(9-15(23)26-12-5-3-11(17)4-6-12)14-8-10(16(19,20)21)2-7-13(14)18/h2-8H,9H2,1H3
InChIKeyNRYDEPYWQUUGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4‑Chlorophenyl 2‑[2‑chloro(methylsulfonyl)‑5‑(trifluoromethyl)anilino]acetate (CAS 866131‑08‑0) – Procurement‑Grade Specification


4‑Chlorophenyl 2‑[2‑chloro(methylsulfonyl)‑5‑(trifluoromethyl)anilino]acetate (CAS 866131‑08‑0) is a synthetic sulfonanilide glycine ester with the molecular formula C₁₆H₁₂Cl₂F₃NO₄S and a molecular weight of 442.23 g·mol⁻¹ . The compound features an N‑(methylsulfonyl)‑N‑phenylglycine core substituted with a 2‑chloro‑5‑trifluoromethylaniline moiety and esterified with 4‑chlorophenol. It is supplied as a research‑grade chemical (typical purity ≥95 %) for in‑vitro pharmacological profiling and structure‑activity relationship (SAR) development .

Why Generic Substitution Fails for 4‑Chlorophenyl 2‑[2‑chloro(methylsulfonyl)‑5‑(trifluoromethyl)anilino]acetate (CAS 866131‑08‑0)


In‑class indoleamine‑2,3‑dioxygenase 1 (IDO1) inhibitors carrying the N‑(methylsulfonyl)‑N‑(2‑chloro‑5‑trifluoromethylphenyl)glycine scaffold display steep SAR around the ester/amide moiety. Replacement of the 4‑chlorophenyl ester with a methyl, ethyl, or amide congener alters lipophilicity (clogP), hydrolytic stability, and cell permeability, which collectively shift IDO1 inhibitory potency by >10‑fold in cellular assays [1]. Consequently, simple substitution with a cheaper or more accessible N‑methylsulfonylglycine ester that lacks the identical 4‑chlorophenyl group risks losing target engagement and reproducibility in biochemical screening cascades.

Quantitative Differentiation Evidence for 4‑Chlorophenyl 2‑[2‑chloro(methylsulfonyl)‑5‑(trifluoromethyl)anilino]acetate (CAS 866131‑08‑0)


IDO1 Enzyme Inhibition – Recombinant Human IDO1 Ki

The target compound inhibits recombinant human IDO1 with a Ki of 154 nM, as determined by reduction of kynurenine production from L‑tryptophan [1]. No direct head‑to‑head comparator is available for the identical scaffold; however, the measured Ki is comparable to (and in some cellular formats more potent than) the well‑characterized IDO1 inhibitor epacadostat (cellular IC₅₀ ≈ 100–500 nM in HeLa assays) when normalized to the same enzyme preparation [2], indicating that the 4‑chlorophenyl ester maintains target engagement on par with a clinical‑stage chemotype.

IDO1 immuno‑oncology kynurenine pathway

Cellular IDO1 Inhibition – HeLa Cell IC₅₀

In IFN‑γ‑stimulated HeLa cells, the compound exhibits IC₅₀ values of 114 nM and 134 nM depending on serial dilution protocol [1]. These values are within the same order of magnitude as epacadostat’s reported HeLa IC₅₀ (≈100–500 nM) [2], suggesting that the 4‑chlorophenyl ester efficiently penetrates mammalian cells and engages intracellular IDO1. No direct comparator from the glycine‑amide subclass (e.g., N‑(4‑chloro‑2‑methylphenyl)‑2‑[2‑chloro(methylsulfonyl)‑5‑(trifluoromethyl)anilino]acetamide) has published cellular IC₅₀ data, but the ester’s measured activity provides a quantitative baseline for future SAR studies.

HeLa cell‑based assay kynurenine

Overexpression Cell System – Doxycycline‑Induced Trex‑hIDO1 IC₅₀

In a doxycycline‑induced human IDO1‑overexpressing Trex cell system, the compound achieves an IC₅₀ of 77 nM [1]. When benchmarked against the free acid form (N‑(2‑chloro‑5‑trifluoromethylphenyl)‑N‑(methylsulfonyl)glycine, CAS 431908‑96‑2), which typically shows ≥10‑fold weaker cellular activity due to poor passive diffusion (class‑level observation), the 4‑chlorophenyl ester enhances cell permeability and target engagement by at least one order of magnitude. This differential is critical for applications requiring potent intracellular IDO1 blockade.

Trex cells inducible expression target engagement

Structural Differentiation from the Amide Analog – Hydrolytic Stability and Synthetic Tractability

The 4‑chlorophenyl ester linkage distinguishes this compound from the corresponding amide analog (CAS 339018‑85‑8, N‑(4‑chloro‑2‑methylphenyl)‑2‑[2‑chloro(methylsulfonyl)‑5‑(trifluoromethyl)anilino]acetamide) . Esters generally exhibit higher hydrolytic lability than amides, which can be advantageous when transient IDO1 inhibition is desired to minimise sustained pathway suppression. While no head‑to‑head metabolic stability data exist, the ester’s calculated logP (≈3.8) is approximately 0.5–1.0 units higher than the analogous amide, providing a measurable physicochemical difference that facilitates partitioning in lipid‑rich compartments . Additionally, the ester is accessible via a convergent two‑step synthesis from commercially available N‑(2‑chloro‑5‑trifluoromethylphenyl)‑N‑(methylsulfonyl)glycine and 4‑chlorophenol, whereas the amide requires a coupling step with a substituted aniline, offering distinct procurement and synthetic scalability advantages.

prodrug design ester stability synthetic accessibility

Recommended Research and Industrial Application Scenarios for 4‑Chlorophenyl 2‑[2‑chloro(methylsulfonyl)‑5‑(trifluoromethyl)anilino]acetate (CAS 866131‑08‑0)


IDO1‑Focused Immuno‑Oncology Screening Libraries

The compound’s confirmed IDO1 inhibitory activity (Ki = 154 nM, cellular IC₅₀ = 77–134 nM) makes it a valuable addition to targeted screening decks for kynurenine pathway modulators. Procurement teams can use it to benchmark novel IDO1 inhibitors without relying on expensive clinical candidates, maintaining assay consistency across screening campaigns.

Chemical Probe for Intracellular IDO1 Target Engagement

With an IC₅₀ of 77 nM in IDO1‑overexpressing Trex cells , the compound serves as a cell‑permeable probe for confirming intracellular target engagement in co‑culture and tumour‑microenvironment models. Its ester‑based structure provides a defined hydrolysis profile that allows temporal control of IDO1 inhibition in washout experiments.

SAR Exploration of the Ester‑Amide Continuum in Sulfonamide IDO1 Inhibitors

Because the compound is the 4‑chlorophenyl ester analog of a larger series that includes amide variants (e.g., CAS 339018‑85‑8) , it is an essential comparator for medicinal chemistry programs investigating the impact of ester vs. amide linkages on permeability, metabolic stability, and IDO1 potency. Its distinct synthetic route further enables parallel library synthesis.

Procurement of a Cost‑Effective IDO1 Positive Control for Academic Labs

Compared to clinical‑stage IDO1 inhibitors, the compound is available from multiple commercial suppliers (e.g., CymitQuimica, purity ≥ 95 %) at reagent‑scale pricing. Academic laboratories performing IDO1 mechanistic studies can adopt it as a reproducible positive control, reducing dependence on proprietary clinical compounds while maintaining robust assay quality.

Quote Request

Request a Quote for 4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.